An Examination of 2,5-Dimethoxynicotinic Acid: A Compound Shrouded in Ambiguity
An Examination of 2,5-Dimethoxynicotinic Acid: A Compound Shrouded in Ambiguity
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document addresses the chemical identity and available technical data for 2,5-Dimethoxynicotinic acid, associated with the CAS number 1256788-45-0. A comprehensive investigation into scientific literature and chemical databases reveals a significant lack of authoritative, peer-reviewed information for this specific molecule. This guide will therefore detail the current state of knowledge, highlight the ambiguity surrounding its CAS designation, and provide a comparative analysis with structurally related, well-documented compounds to offer a predictive framework for its potential characteristics and synthesis.
Defining the Structure and the CAS Number Discrepancy
2,5-Dimethoxynicotinic acid is structurally defined as a pyridine ring substituted with a carboxylic acid at the 3-position (nicotinic acid), and two methoxy groups at the 2- and 5-positions.
| Identifier | Value |
| Chemical Name | 2,5-Dimethoxynicotinic acid |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| SMILES | O=C(C1=CC(OC)=CN=C1OC)O |
| Associated CAS No. | 1256788-45-0[1] |
It is critical to note that while the CAS number 1256788-45-0 is listed by some commercial suppliers, it does not appear to be a universally recognized designation found in major chemical registration databases such as the Chemical Abstracts Service (CAS) registry itself.[2] This suggests the number may be a supplier-specific identifier for a research chemical. The absence of this compound in preeminent databases like PubChem further underscores its obscurity in the broader scientific community.
Caption: Chemical structure of 2,5-Dimethoxynicotinic acid.
Synthesis Strategies: An Inferential Approach
Due to the lack of published synthesis protocols for 2,5-Dimethoxynicotinic acid, we must turn to established methodologies for analogous nicotinic acid derivatives. The synthesis would likely require the construction of the substituted pyridine ring or the modification of a pre-existing one.
A plausible synthetic route could start from a readily available di-substituted pyridine. For instance, a multi-step synthesis could be envisioned starting from a dichloronicotinic acid derivative, followed by nucleophilic substitution with sodium methoxide.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic pathway to 2,5-Dimethoxynicotinic acid.
This proposed pathway is based on standard organic chemistry principles for the synthesis of similar aromatic ethers. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group would facilitate the nucleophilic substitution of the chlorine atoms by methoxide ions. However, achieving regioselectivity and avoiding side reactions would be a key experimental challenge.
Predicted Physicochemical and Spectroscopic Properties
Without experimental data, the properties of 2,5-Dimethoxynicotinic acid can be inferred by comparing it to its isomers and related molecules.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Key Features |
| 2,6-Dimethoxynicotinic acid | 16727-43-8 | C₈H₉NO₄ | 140-144[3][4] | A documented isomer with available physical data.[3][4] |
| 6-Methoxynicotinic acid | 66572-55-2 | C₇H₇NO₃ | 171.5-172.5[5] | A mono-methoxy derivative. |
| 2,5-Dimethoxybenzoic acid | 2785-98-0 | C₉H₁₀O₄ | Not specified | The benzene analog, which can provide insight into the effects of the methoxy groups on an aromatic ring.[6] |
| 2,5-Pyridinedicarboxylic acid | 100-26-5 | C₇H₅NO₄ | 242-247 (dec.) | The un-methoxylated dicarboxylic acid analog, indicating the high melting point of the core ring structure.[7] |
Based on these comparisons, 2,5-Dimethoxynicotinic acid is expected to be a solid at room temperature with a melting point likely in the range of its dimethoxy isomer (140-150 °C). Its solubility is predicted to be low in non-polar organic solvents but may increase in polar protic solvents.
Expected Spectroscopic Signatures:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, two sharp singlets for the methoxy groups (likely between 3.8 and 4.2 ppm), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.
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IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretch from the carboxylic acid (around 1700-1730 cm⁻¹), a broad O-H stretch (2500-3300 cm⁻¹), and C-O stretches from the methoxy groups (around 1250 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 183.16 g/mol .
Potential Applications and Research Directions
Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities and applications in pharmaceuticals and agrochemicals.[8][9][10] Many derivatives are explored for their potential as analgesic, anti-inflammatory, antioxidant, and anticancer agents.[8][10]
Given its structure as a substituted nicotinic acid, 2,5-Dimethoxynicotinic acid could be a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The methoxy groups offer sites for further chemical modification and can influence the molecule's pharmacokinetic properties.
Conclusion: A Call for Empirical Validation
For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis and full characterization of 2,5-Dimethoxynicotinic acid would be a valuable contribution to the chemical sciences, providing a new building block for further research and development. Any work with material supplied under the CAS number 1256788-45-0 should be preceded by rigorous analytical characterization to confirm its structure and purity.
References
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Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]
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Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]
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One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications. [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. SpringerLink. [Link]
-
A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Korean Chemical Society. [Link]
-
2,5-Dimethoxybenzoic acid | C9H10O4. PubChem. [Link]
-
2,5-Diaminopentanoic Acid | C5H12N2O2. PubChem. [Link]
-
2,5-Dimethylbenzoic acid | C9H10O2. PubChem. [Link]
-
2,5-dihydroxybenzoic acid. WebQC.org. [Link]
-
6-Methoxynicotinic acid | 66572-55-2. LookChem. [Link]
-
2,5-Pyridinedicarboxylic acid | C7H5NO4. PubChem. [Link]
-
2,5-Dimethylhexanedioic acid | C8H14O4. PubChem. [Link]
-
2,5-Dihydroxybenzoic acid | C7H6O4. PubChem. [Link]
-
CASRN: Chemical Abstracts Service (CAS) Registry Number. EPA. [Link]
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